Naphthalene-2,6-dicarbaldehyde

Catalog No.
S2975432
CAS No.
38048-32-7; 5060-65-1
M.F
C12H8O2
M. Wt
184.194
Availability
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Naphthalene-2,6-dicarbaldehyde

CAS Number

38048-32-7; 5060-65-1

Product Name

Naphthalene-2,6-dicarbaldehyde

IUPAC Name

naphthalene-2,6-dicarbaldehyde

Molecular Formula

C12H8O2

Molecular Weight

184.194

InChI

InChI=1S/C12H8O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-8H

InChI Key

IQDQMRZGMILNMQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)C=O)C=C1C=O

Solubility

not available

Naphthalene-2,6-dicarbaldehyde is an aromatic compound with the chemical formula C12H8O2C_{12}H_{8}O_{2} and a molecular weight of 184.19 g/mol. It features two aldehyde functional groups at the 2 and 6 positions of the naphthalene ring system. This compound is characterized by its solid state and has applications in organic synthesis and material science due to its unique structural properties. The linear structure formula and InChI key for naphthalene-2,6-dicarbaldehyde are crucial for its identification in chemical databases, with the InChI key being IQDQMRZGMILNMQ-UHFFFAOYSA-N .

Typical of aldehydes, including:

  • Oxidation: It can be oxidized to form naphthalene-2,6-dicarboxylic acid when treated with oxidizing agents such as potassium permanganate or chromium trioxide.
  • Condensation Reactions: The aldehyde groups can participate in condensation reactions to form larger organic molecules, such as through reactions with amines to generate imines.
  • Reduction: Naphthalene-2,6-dicarbaldehyde can be reduced to naphthalene-2,6-dimethanol using reducing agents like lithium aluminum hydride.

These reactions highlight the versatility of naphthalene-2,6-dicarbaldehyde in synthetic organic chemistry.

Naphthalene-2,6-dicarbaldehyde can be synthesized through several methods:

  • Oxidative Cleavage: Starting from naphthalene or its derivatives, oxidative cleavage using reagents like ozone or potassium permanganate can yield naphthalene-2,6-dicarbaldehyde.
  • Formylation Reactions: The use of formylating agents such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst allows for the selective introduction of aldehyde groups at the 2 and 6 positions of the naphthalene ring.
  • Direct Aldol Condensation: This method involves the reaction of suitable naphthalene derivatives with formaldehyde under acidic conditions to yield naphthalene-2,6-dicarbaldehyde.

These methods provide a variety of pathways for synthesizing this compound efficiently.

Naphthalene-1,5-dicarbaldehydeDicarbaldehydeTwo aldehydesOrganic synthesisNaphthalene-2,6-dicarboxylic acidDicarboxylic acidTwo carboxylic acidsPolymer productionNaphthalenePolycyclic aromatic hydrocarbonNoneSolvent and precursor in organic synthesis1,8-DihydroxynaphthaleneHydroxy derivativeTwo hydroxyl groupsAntimicrobial applications

Naphthalene-2,6-dicarbaldehyde is unique due to its specific placement of aldehyde groups on the naphthalene ring, which influences its reactivity and potential applications compared to other derivatives.

Interaction studies involving naphthalene-2,6-dicarbaldehyde focus on its reactivity with other chemical species. Research indicates that it can form coordination complexes with transition metals, enhancing its potential as a ligand in catalysis. Additionally, studies on its interactions with biological molecules could reveal insights into its pharmacological potential.

Friedel-Crafts Acylation Routes for Precursor Synthesis

The Friedel-Crafts acylation remains a cornerstone for synthesizing naphthalene-derived precursors essential for aldehyde formation. In this context, naphthalene undergoes electrophilic substitution with acetyl chloride in the presence of Lewis acids like aluminum chloride. Kinetic studies in 1,2-dichloroethane reveal distinct regioselectivity patterns: initial α-acetylation dominates (α/β isomer ratio = 4–5), but thermodynamic control shifts preference toward β-isomers (final ratio = 0.7) due to steric hindrance in σ-complex intermediates.

Reaction conditions critically influence isomer distribution. For instance, increasing acetyl chloride concentration favors β-acetylation (first-order dependence), whereas α-acetylation exhibits second-order kinetics relative to the acylating reagent. This dichotomy arises from competing mechanisms: β-acetylation proceeds via a rate-limiting proton elimination, while α-acetylation involves a sterically hindered σ-complex with delayed HCl elimination. Table 1 summarizes key kinetic parameters.

Table 1: Kinetic Parameters for Friedel-Crafts Acetylation of Naphthalene

Parameterα-Acetylationβ-Acetylation
Reaction Order (AcCl)SecondFirst
ΔH‡ (kJ/mol)2148
ΔS‡ (J/K·mol)-160-99

These insights guide precursor synthesis for naphthalene-2,6-dicarbaldehyde, where 2,6-dimethylnaphthalene serves as a key intermediate. Subsequent oxidation of methyl groups to aldehydes requires precise control over substituent positioning, underscoring the importance of regioselective acylation.

Two-Stage Oxidation Processes Using Transition Metal Catalysts

Transition metal-catalyzed oxidation enables the conversion of methyl-substituted naphthalenes to dicarbaldehydes. A novel two-stage approach involves:

  • Initial Oxidation: Dimethylnaphthalene undergoes partial oxidation to monoaldehydes using nitrogen dioxide and selenium dioxide, achieving 85% yield in esterified intermediates.
  • Selective Formylation: The Vilsmeier-Haack reaction introduces aldehyde groups via chloroiminium intermediates, leveraging electron-rich aromatic systems.

Molybdenum-based catalysts, such as [N(C₄H₉)₄]₂[Mo₆O₁₉], exemplify advancements in selective oxidation. These systems utilize H₂O₂ as a green oxidant, achieving >90% yields in aldehyde formation under mild conditions. The mechanism involves radical cation intermediates, where electron-donating groups lower oxidation potentials, enhancing regioselectivity at the 9- and 10-positions of polyaromatics.

Recent work also highlights iron oxide catalysts (Fe₃O₄/HT-SH-Ag) for oxidizing benzyl alcohols to aldehydes, suggesting adaptability for naphthalene systems. Such catalysts operate via a two-electron transfer pathway, avoiding overoxidation to carboxylic acids—a common challenge in dialdehyde synthesis.

Solvent Systems and Reaction Optimization in Aldehyde Formation

Solvent polarity and proticity profoundly impact reaction efficiency. Polar aprotic solvents (e.g., 1,2-dichloroethane) stabilize electrophilic intermediates in Friedel-Crafts reactions, while protic solvents (e.g., methanol) accelerate hydrolytic steps in Vilsmeier-Haack formylation.

Optimization studies reveal that dichloroethane minimizes byproduct formation during acylation, whereas aqueous-organic biphasic systems enhance oxidation yields by facilitating intermediate separation. For example, potassium hydroxide in water-methanol mixtures achieves 98% purity in carboxylate precursors, which are subsequently acidified to dicarboxylic acids.

Table 2: Solvent Effects on Aldehyde Formation Efficiency

Solvent SystemReaction TypeYield (%)Purity (%)
1,2-DichloroethaneFriedel-Crafts Acylation7895
Methanol-Water (3:1)Carboxylate Hydrolysis9298
Dichloroacetic AcidVilsmeier-Haack8597

Temperature and inert atmosphere further refine outcomes. Storage of aldehyde intermediates under nitrogen at 2–8°C prevents autoxidation, preserving functionality for downstream applications.

Continuous Flow vs Batch Reactor Configurations for Scalability

Batch reactors dominate laboratory-scale synthesis due to operational simplicity. However, continuous flow systems offer advantages in heat management and mixing efficiency, critical for exothermic oxidation steps. For instance, tubular reactors with immobilized Mo catalysts achieve steady-state aldehyde production rates of 0.5 mol/L·h, surpassing batch yields by 15%.

Key considerations include:

  • Residence Time: Flow systems reduce overoxidation risks by precise control over reaction duration.
  • Catalyst Recycling: Centrifugation and washing protocols enable six reuse cycles without activity loss.
  • Scalability: Pilot-scale trials using dimethylnaphthalene feedstock demonstrate 85% yield retention when transitioning from 5 L batch to 100 L/day continuous processes.

Table 3: Reactor Performance Metrics

ParameterBatch ReactorContinuous Flow
Yield (%)7890
Catalyst Lifespan (cycles)36
Throughput (kg/day)10100

Polycondensation Reactions with Aromatic Diamines

Naphthalene-2,6-dicarbaldehyde serves as a versatile building block in polycondensation reactions with aromatic diamines, forming the foundation for advanced polymeric materials with enhanced thermal and mechanical properties [25]. The rigid naphthalene backbone contributes significantly to the structural integrity and performance characteristics of the resulting polymers [25] [26]. Research has demonstrated that the incorporation of naphthalene units into polymer chains through polycondensation reactions leads to materials with superior thermal stability compared to their purely aromatic counterparts [25].

The polycondensation process typically involves the reaction of naphthalene-2,6-dicarbaldehyde with various aromatic diamines under controlled conditions [26]. One notable example involves the synthesis of aromatic polyamides using 1,4-bis(4-aminophenyl)-2,3-diphenylnaphthalene as a diamine component, which yields polymers with inherent viscosities ranging from 0.45 to 0.82 deciliters per gram [25]. These reactions proceed through conventional two-step procedures, beginning with ring-opening polyaddition in polar solvents such as dimethylacetamide, followed by thermal cyclodehydration [25].

The structural characteristics of naphthalene-containing polymers demonstrate enhanced rigidity due to the presence of the naphthalene moiety [25]. Studies have shown that polyamides synthesized from naphthalene-based monomers exhibit glass transition temperatures between 247 and 281 degrees Celsius, indicating exceptional thermal performance [31]. The thermal stability of these materials is further evidenced by ten percent weight loss temperatures recorded in the range of 521 to 581 degrees Celsius in nitrogen atmosphere and 517 to 575 degrees Celsius in air [31].

PropertyValue RangeReference Conditions
Inherent Viscosity0.45-0.82 dL/gDimethylacetamide solution
Glass Transition Temperature247-281°CDifferential scanning calorimetry
10% Weight Loss Temperature (N₂)521-581°CThermogravimetric analysis
10% Weight Loss Temperature (Air)517-575°CThermogravimetric analysis

Thermally Stable Polyimide Synthesis Strategies

The synthesis of thermally stable polyimides using naphthalene-2,6-dicarbaldehyde derivatives represents a significant advancement in high-performance polymer development [14] [15] [30]. The incorporation of naphthalene units into polyimide structures enhances thermal stability while maintaining excellent mechanical properties [14] [31]. Research has demonstrated that naphthalene-containing polyimides exhibit superior heat resistance compared to conventional aromatic polyimides [14] [15].

The synthesis strategy typically involves the preparation of naphthalene-based monomers followed by polycondensation reactions with appropriate dianhydrides [15] [30]. Novel monomers such as 2,6-bis(m-aminophenoxy) benzoyl naphthalene have been successfully synthesized and utilized in polyimide formation [15]. These reactions proceed via the established two-step process involving poly(amic acid) preparation in dimethylacetamide, followed by thermal imidization [15].

Thermogravimetric analysis of naphthalene-based polyimides reveals exceptional thermal stability, with materials maintaining structural integrity up to 500 degrees Celsius [31]. The char yields at 800 degrees Celsius in nitrogen atmosphere range between 52 and 65 percent, indicating excellent carbonization behavior [31]. The naphthalene-containing structure undergoes extensive carbonization upon non-oxidative degradation, resulting in higher char yields compared to purely aromatic systems [31].

The development of naphthalene-2,6-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) monomers has enabled the synthesis of poly(ester-imide)s with enhanced thermal properties [30]. These materials demonstrate low dissipation factors and low dielectric constants, making them suitable for advanced electronic applications [30]. The thermal imidization process is conducted at elevated temperatures, typically involving sequential heating stages at 70 degrees Celsius for one hour, 200 degrees Celsius for one hour, and finally 300 degrees Celsius for one hour [30].

Thermal PropertyMeasurementTemperature Range
Thermal StabilityTGAUp to 500°C
Char YieldTGA at 800°C52-65%
Imidization TemperatureDSC200-300°C
Glass TransitionDSC247-281°C

Crosslinking Efficiency in Epoxy Resin Formulations

Naphthalene-2,6-dicarbaldehyde demonstrates significant potential as a crosslinking agent in epoxy resin formulations, contributing to enhanced thermal stability and mechanical properties [33] [34] [35]. The incorporation of naphthalene-based components into epoxy systems results in materials with improved heat deflection temperatures and reduced thermal expansion coefficients [33] [37]. Research has shown that naphthalene-containing epoxy resins exhibit superior performance characteristics compared to conventional bisphenol-based systems [33] [35].

The miscibility of naphthalene with epoxy resins is temperature-dependent, with complete mutual solubility achieved when heated above 80 degrees Celsius [33] [34]. This characteristic enables the formation of highly concentrated mixtures containing up to 60 percent naphthalene by weight [33] [34]. The phase behavior of naphthalene-epoxy systems follows a solid-liquid equilibrium pattern, with solubility increasing significantly upon heating [33].

Crosslinking efficiency studies have revealed that naphthalene affects the effective viscosity of epoxy compositions during the curing process [33] [34]. At naphthalene contents of 20 to 40 percent, the viscosity is reduced over the entire range of curing temperatures due to the dissolution of less viscous naphthalene in the more viscous epoxy resin [33]. The gelation point is shifted toward higher temperatures with increasing naphthalene content, indicating a delay in the crosslinking process [33].

The synthesis of naphthalene-based epoxy resins using 2,7-dihydroxynaphthalene and epichlorohydrin has demonstrated the potential for enhanced thermal stability [35]. These materials exhibit reduced weight loss before 200 degrees Celsius and improved hydrolytic stability compared to conventional epoxy systems [35]. The incorporation of naphthalene units into the epoxy backbone contributes to increased rigidity and thermal resistance [32] [37].

Differential scanning calorimetry analysis of naphthalene-containing epoxy systems reveals distinct phase transition behaviors [33] [34]. At maximum naphthalene concentrations of 60 percent, the resulting phase-change materials demonstrate thermal energy storage capacities of 42.6 joules per gram within the temperature range of 62 to 90 degrees Celsius [33] [34]. The glass transition temperature is reduced to 46.4 degrees Celsius due to the plasticizing effect of dissolved naphthalene [33].

Epoxy System ParameterValueConditions
Maximum Naphthalene Content60 wt%High-temperature curing
Thermal Energy Storage42.6 J/g62-90°C range
Glass Transition Temperature46.4°C60% naphthalene content
Miscibility Temperature>80°CComplete solubility
Viscosity Reduction4-8 timesAt dissolution temperature

XLogP3

2.1

Dates

Modify: 2023-07-24

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